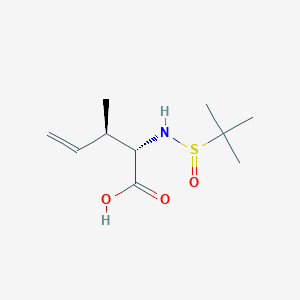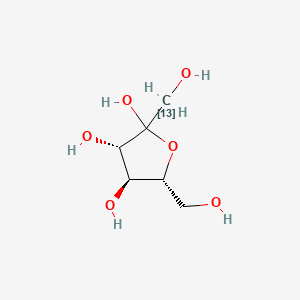
Reboxetine mesylate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reboxetine mesylate hydrate is a selective norepinephrine reuptake inhibitor primarily used as an antidepressant. It is known for its efficacy in treating clinical depression, panic disorder, and attention deficit hyperactivity disorder (ADHD). The compound is marketed under various trade names, including Edronax, Norebox, Prolift, Solvex, Davedax, and Vestra .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of reboxetine mesylate hydrate involves several key steps:
Formation of the Intermediate: The process begins with the reaction of 2-ethoxyphenol with epichlorohydrin to form 2-(2-ethoxyphenoxy)propanol.
Cyclization: This intermediate undergoes cyclization with morpholine to produce 2-(2-ethoxyphenoxy)morpholine.
Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography.
Mesylate Formation: The desired enantiomer is reacted with methanesulfonic acid to form reboxetine mesylate.
Hydration: Finally, the compound is hydrated to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated chiral resolution.
Analyse Chemischer Reaktionen
Types of Reactions
Reboxetine mesylate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can modify the ethoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium ethoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Reboxetine mesylate hydrate has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of norepinephrine reuptake inhibition and to develop new antidepressant drugs.
Biology: Researchers use it to investigate the role of norepinephrine in brain function and behavior.
Medicine: It is studied for its potential in treating various psychiatric and neurological disorders, including depression, anxiety, and ADHD.
Industry: The compound is used in the pharmaceutical industry for the development and production of antidepressant medications
Wirkmechanismus
Reboxetine mesylate hydrate exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in mood regulation. By blocking the norepinephrine transporter, it increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. This action helps alleviate symptoms of depression and anxiety. The molecular targets include the norepinephrine transporter and various receptors involved in the norepinephrine signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atomoxetine: Another selective norepinephrine reuptake inhibitor used to treat ADHD.
Desipramine: A tricyclic antidepressant with similar norepinephrine reuptake inhibition properties.
Nortriptyline: Another tricyclic antidepressant that inhibits norepinephrine reuptake.
Uniqueness
Reboxetine mesylate hydrate is unique in its high selectivity for norepinephrine reuptake inhibition, which results in fewer side effects compared to other antidepressants that also affect serotonin and dopamine reuptake. This selectivity makes it particularly useful for patients who do not respond well to other types of antidepressants .
Eigenschaften
Molekularformel |
C20H29NO7S |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C19H23NO3.CH4O3S.H2O/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4;/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4);1H2/t18-,19-;;/m1../s1 |
InChI-Schlüssel |
SZPHEVAYLIVGRC-BAMQSBMESA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O.O |
Kanonische SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)



![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)

(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)
![[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B12062535.png)


![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)



